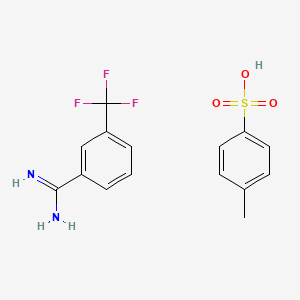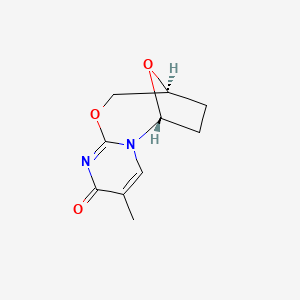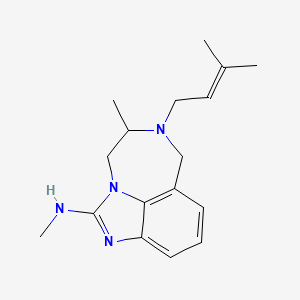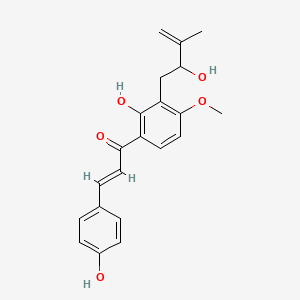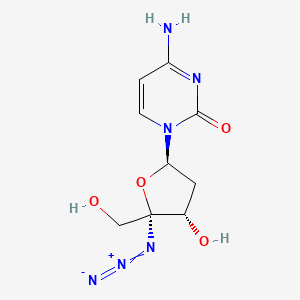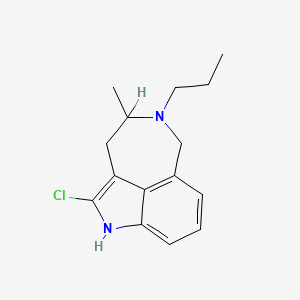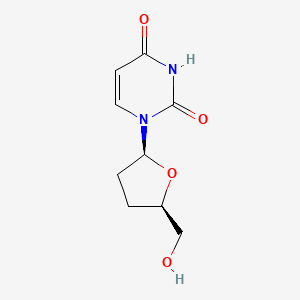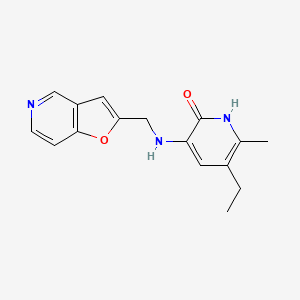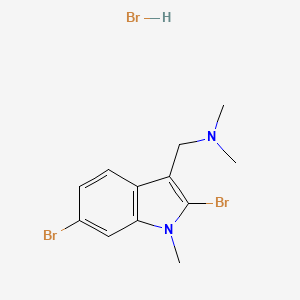
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine atoms at the 2 and 6 positions, a dimethylamino group at the 3 position, and a methyl group at the 1 position, with an additional hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide typically involves multi-step organic reactions. One common method includes the bromination of 1-methylindole at the 2 and 6 positions using bromine or N-bromosuccinimide (NBS) as the brominating agent. This is followed by the introduction of the dimethylamino group at the 3 position through a Mannich reaction, which involves formaldehyde and dimethylamine. The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the dimethylamino group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various indole derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide involves its interaction with various molecular targets. The bromine atoms and the dimethylamino group can interact with biological macromolecules, leading to changes in their structure and function. The compound may inhibit enzymes, disrupt cell membranes, or interfere with DNA replication, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-3-methylindole: Lacks the dimethylamino group and hydrobromide salt.
3-Dimethylamino-1-methylindole: Lacks the bromine atoms.
1-Methylindole: Lacks both the bromine atoms and the dimethylamino group.
Uniqueness
Indole, 2,6-dibromo-3-((dimethylamino)methyl)-1-methyl-, hydrobromide is unique due to the combination of bromine atoms, a dimethylamino group, and a hydrobromide salt. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other indole derivatives.
Properties
CAS No. |
87401-27-2 |
|---|---|
Molecular Formula |
C12H15Br3N2 |
Molecular Weight |
426.97 g/mol |
IUPAC Name |
1-(2,6-dibromo-1-methylindol-3-yl)-N,N-dimethylmethanamine;hydrobromide |
InChI |
InChI=1S/C12H14Br2N2.BrH/c1-15(2)7-10-9-5-4-8(13)6-11(9)16(3)12(10)14;/h4-6H,7H2,1-3H3;1H |
InChI Key |
OVIRAFHSGAEUST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=C1Br)CN(C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
